{[(3Z)-5-(Morpholine-4-sulfonyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea
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Overview
Description
- It features a benzoic acid hydrazide core, where the morpholine-4-sulfonyl group is attached to the phenyl ring.
- This compound is used primarily in proteomics research .
3- (Morpholine-4-sulfonyl)-benzoic acid hydrazide: is a chemical compound with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the reaction of with an appropriate amine or hydrazine derivative.
Reaction Conditions: Specific conditions may vary, but typical methods involve refluxing the reactants in a suitable solvent.
Industrial Production: Information on large-scale industrial production methods is limited, as this compound is mainly used in research settings.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including , , and .
Common Reagents: These reactions often involve reagents like , , and .
Major Products: The products formed depend on the specific reaction conditions. For example, oxidation may yield sulfonyl-containing derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited information on industrial applications.
Mechanism of Action
- The exact mechanism of action is not well-documented.
- It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Similar Compounds: Other benzoic acid hydrazides or related sulfonyl-containing compounds.
Uniqueness: Highlighting its uniqueness would require a detailed comparison with specific analogs.
Properties
Molecular Formula |
C13H15N5O4S2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2-hydroxy-5-morpholin-4-ylsulfonyl-1H-indol-3-yl)iminothiourea |
InChI |
InChI=1S/C13H15N5O4S2/c14-13(23)17-16-11-9-7-8(1-2-10(9)15-12(11)19)24(20,21)18-3-5-22-6-4-18/h1-2,7,15,19H,3-6H2,(H2,14,23) |
InChI Key |
DAGQLELIOVUJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC(=S)N)O |
Origin of Product |
United States |
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